N-(3,4-difluorophenyl)-2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetamide
Description
N-(3,4-difluorophenyl)-2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its biological activity and is often found in pharmaceuticals.
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-[3-[(3,4-dimethoxyanilino)methyl]-7-methyl-2-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25F2N3O4/c1-16-4-5-17-11-18(14-30-19-7-9-24(35-2)25(13-19)36-3)27(34)32(23(17)10-16)15-26(33)31-20-6-8-21(28)22(29)12-20/h4-13,30H,14-15H2,1-3H3,(H,31,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWNVHONJDPLJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2CC(=O)NC3=CC(=C(C=C3)F)F)CNC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25F2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3,4-difluorophenyl)-2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetamide typically involves multiple steps. The process begins with the preparation of the quinoline core, followed by the introduction of the difluorophenyl and dimethoxyphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the process while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
N-(3,4-difluorophenyl)-2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific conditions and reagents employed.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following molecular formula:
- Molecular Formula : C27H25F2N3O4
- IUPAC Name : N-(3,4-difluorophenyl)-2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetamide
The structure includes several functional groups that contribute to its biological activity. The presence of the difluorophenyl and dimethoxyphenyl moieties suggests potential interactions with various biological targets.
Biochemical Mechanisms
Research indicates that compounds similar to this compound may exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing neurotransmitter release and neuronal excitability.
- Antioxidant Properties : Similar compounds have shown the ability to scavenge free radicals and reduce oxidative stress, which is crucial in neuroprotection and the treatment of neurodegenerative diseases.
Neuroprotection
This compound has potential applications in neuroprotection. Research on related compounds has demonstrated their ability to modulate NMDA receptors, reducing excitotoxicity associated with conditions like Alzheimer's disease and Huntington's disease .
Cancer Treatment
The compound may also be explored for its anticancer properties. Compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various pathways .
Anti-inflammatory Effects
Given the structure's potential for receptor modulation, it could play a role in anti-inflammatory treatments by inhibiting pro-inflammatory cytokine production .
Case Studies and Research Findings
Several studies have explored the effects of similar compounds:
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and molecular targets would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
N-(3,4-difluorophenyl)-2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetamide can be compared with other quinoline derivatives, such as:
Chloroquine: Known for its antimalarial activity.
Quinidine: Used as an antiarrhythmic agent.
Cinchonine: Another quinoline derivative with medicinal properties.
The uniqueness of this compound lies in its specific functional groups and the potential for diverse applications in various fields.
Biological Activity
N-(3,4-difluorophenyl)-2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetamide is a complex organic compound with potential biological activity. This article explores its biological properties, including its mechanism of action, efficacy against various biological targets, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a difluorophenyl group, a dimethoxyphenyl moiety, and a dihydroquinoline backbone. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C20H24F2N2O3 |
| Molecular Weight | 414.88 g/mol |
| LogP | 2.734 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 42.45 Ų |
Antiviral Activity
Research has indicated that derivatives of this compound may exhibit antiviral properties, particularly against HIV-1 variants. In studies, compounds similar to this compound demonstrated significant inhibitory effects on HIV replication in vitro. For instance, certain analogs showed improved activity against NNRTI-resistant strains of the virus .
Antimicrobial Activity
The compound's antimicrobial potential has also been investigated. In vitro assays have shown activity against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. These findings suggest that the compound could serve as a basis for developing new antimicrobial agents .
The mechanism through which this compound exerts its biological effects involves interactions at the molecular level. The presence of the difluorophenyl and dimethoxyphenyl groups contributes to its binding affinity for target proteins. Studies indicate that the compound may inhibit specific enzymes or receptors involved in viral replication and bacterial growth .
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological assays:
- HIV Research : A study demonstrated that specific derivatives inhibited HIV-1 replication by interfering with reverse transcriptase activity. The structural modifications were crucial in enhancing potency against resistant strains .
- Antibacterial Screening : In a comprehensive screening of antimicrobial activity, the compound was effective against multiple pathogens, suggesting broad-spectrum potential. The minimum inhibitory concentrations (MICs) were determined for several strains, indicating significant antibacterial properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
